3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family This compound is characterized by the presence of two chlorine atoms at positions 3 and 5 on the pyrazolo[4,3-B]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine typically involves the reaction of pyrazole derivatives with chlorinated pyridine compounds. One common method includes the refluxing of pyrazole with a chlorinated pyridine derivative in the presence of a suitable solvent such as 1,4-dioxane. The reaction is often catalyzed by phosphorus oxychloride to enhance the yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove chlorine atoms.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl groups to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the kinase domain, inhibiting its activity and thereby affecting downstream signaling pathways such as Ras/Erk and PI3K/Akt .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-B]pyridine: Another member of the pyrazolopyridine family with different substitution patterns.
Pyrazolo[3,4-D]pyrimidine: A structurally related compound with a pyrimidine ring fused to the pyrazole.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: A more complex heterocyclic compound with additional nitrogen atoms.
Uniqueness: 3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
3,5-dichloro-2H-pyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJQTCFSLYQMJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(NN=C21)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.